2-(1-(3,4-Difluorophenyl)cyclopropyl)acetic acid
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Overview
Description
2-(1-(3,4-Difluorophenyl)cyclopropyl)acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a 3,4-difluorophenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,4-Difluorophenyl)cyclopropyl)acetic acid typically involves the cyclopropanation of a suitable precursor, such as 3,4-difluorophenylacetic acid, followed by functional group modifications. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of scalable reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,4-Difluorophenyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-(3,4-Difluorophenyl)cyclopropyl)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(1-(3,4-Difluorophenyl)cyclopropyl)acetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and signaling pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylacetic acid
- 2,4-Difluorophenylacetic acid
- 2-(2,3-Difluorophenyl)acetic acid
Uniqueness
2-(1-(3,4-Difluorophenyl)cyclopropyl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other difluorophenylacetic acids, potentially enhancing its reactivity and specificity in various applications .
Properties
Molecular Formula |
C11H10F2O2 |
---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
2-[1-(3,4-difluorophenyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H10F2O2/c12-8-2-1-7(5-9(8)13)11(3-4-11)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
RIZHGGYLBJWDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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